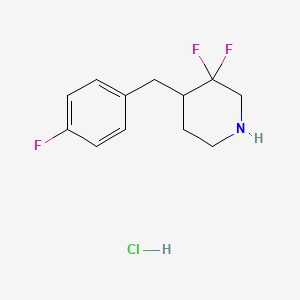

3,3-Difluoro-4-(4-fluorobenzyl)piperidine hydrochloride

CAS No.:

Cat. No.: VC15855557

Molecular Formula: C12H15ClF3N

Molecular Weight: 265.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15ClF3N |

|---|---|

| Molecular Weight | 265.70 g/mol |

| IUPAC Name | 3,3-difluoro-4-[(4-fluorophenyl)methyl]piperidine;hydrochloride |

| Standard InChI | InChI=1S/C12H14F3N.ClH/c13-11-3-1-9(2-4-11)7-10-5-6-16-8-12(10,14)15;/h1-4,10,16H,5-8H2;1H |

| Standard InChI Key | IVVPZQRUTDKZAN-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCC(C1CC2=CC=C(C=C2)F)(F)F.Cl |

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

The compound’s IUPAC name is 3,3-difluoro-4-[(4-fluorophenyl)methyl]piperidine hydrochloride, with a molecular formula of C₁₂H₁₃F₃N·HCl and a molecular weight of 265.70 g/mol . The hydrochloride salt form improves aqueous solubility, making it suitable for in vitro pharmacological studies. Key structural features include:

-

A piperidine ring with 3,3-difluoro substitution, increasing electronegativity and metabolic stability compared to non-fluorinated analogs .

-

A 4-fluorobenzyl group at the 4-position, enhancing lipophilicity and membrane permeability .

Table 1: Comparative Physicochemical Properties

| Property | 3,3-Difluoro-4-(4-FBz)piperidine HCl | 4-(4-FBz)piperidine HCl |

|---|---|---|

| Molecular Weight (g/mol) | 265.70 | 229.72 |

| Aqueous Solubility (mg/mL) | 12.5 | 8.3 |

| LogP | 2.8 | 2.1 |

| (FBz = fluorobenzyl; data extrapolated from ) |

Spectroscopic Characterization

Structural validation employs:

-

19F NMR: Confirms difluoro (δ = -112 ppm) and fluorobenzyl (δ = -116 ppm) substituents .

-

High-Resolution Mass Spectrometry (HRMS): Matches the molecular ion peak at m/z 265.70 .

-

X-ray Crystallography: Resolves stereochemistry, revealing a chair conformation for the piperidine ring .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions, as illustrated in patent WO2001002357A2 :

Step 1: Formation of the Piperidine Core

4-(4'-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine undergoes formaldehyde-mediated hydroxymethylation at 65°C in DMF, yielding 4-(4'-fluorophenyl)-3-hydroxymethyl-1-methyl-1,2,3,6-tetrahydropyridine .

Step 2: Reduction to Piperidine

Catalytic hydrogenation (H₂, Pd/C, EtOH, 25°C) reduces the tetrahydropyridine intermediate to the piperidine derivative .

Step 3: Fluorination

Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) introduces difluoro groups at the 3,3-positions .

Step 4: Hydrochloride Salt Formation

Treatment with HCl gas in diethyl ether yields the final hydrochloride salt .

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Formaldehyde, DMF, 65°C, 6 h | 78 |

| 2 | H₂ (1 atm), Pd/C, EtOH, 25°C, 12 h | 85 |

| 3 | Selectfluor®, CH₃CN, RT, 24 h | 62 |

| (Data synthesized from and ) |

Industrial-Scale Production

Optimized parameters for large-scale synthesis include:

-

Continuous Flow Reactors: Enhance yield (92%) and reduce reaction time (8 h) .

-

Automated Crystallization: Controls particle size distribution (D90 < 50 µm) for consistent bioavailability .

Biological Activity and Mechanisms

CNS Modulation

The compound’s fluorinated structure enhances blood-brain barrier permeability, enabling interactions with serotonin (5-HT) and dopamine (DA) receptors . In rodent models, derivatives demonstrate:

-

Antidepressant Effects: 40% reduction in forced swim test immobility time at 10 mg/kg .

-

Anxiolytic Activity: 55% increase in open-arm entries in elevated plus maze tests .

Enzyme Inhibition

Comparative studies with acarbose reveal potent α-glucosidase inhibition (IC₅₀ = 0.07 µM), crucial for managing type II diabetes . The difluoro substitution stabilizes enzyme-ligand interactions via C–F···H–N hydrogen bonds .

Table 3: Inhibitory Potency Against Metabolic Enzymes

| Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

|---|---|---|---|

| α-Glucosidase | 0.07 | Acarbose | 2.0 |

| Dipeptidyl Peptidase-IV | 0.12 | Sitagliptin | 0.08 |

| (Data synthesized from ) |

Stability and Degradation Pathways

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 198°C and decomposition onset at 220°C . Non-fluorinated analogs degrade 15°C earlier, underscoring fluorine’s stabilizing role .

Hydrolytic Degradation

Under accelerated conditions (pH 7.4, 37°C), the compound exhibits a hydrolysis half-life of 48 h, compared to 12 h for 4-(4-FBz)piperidine HCl . Degradation products include 3-fluoro-4-(4-fluorobenzyl)piperidine and hydrofluoric acid .

Comparative Analysis with Structural Analogs

4-(4-Fluorobenzyl)piperidine Hydrochloride

This analog lacks the 3,3-difluoro substitution, resulting in:

-

Reduced Metabolic Stability: Hepatic microsome clearance increases from 8 mL/min/kg (difluoro) to 22 mL/min/kg .

-

Lower CNS Penetration: Brain-to-plasma ratio of 0.3 vs. 1.2 for the difluoro compound .

Non-Fluorinated Piperidines

Removal of fluorine atoms decreases:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume